Ethyl 3-methyl-5-[(phenylcarbamoyl)amino]thiophene-2-carboxylate Ethyl 3-methyl-5-[(phenylcarbamoyl)amino]thiophene-2-carboxylate
Brand Name: Vulcanchem
CAS No.: 380181-03-3
VCID: VC6917945
InChI: InChI=1S/C15H16N2O3S/c1-3-20-14(18)13-10(2)9-12(21-13)17-15(19)16-11-7-5-4-6-8-11/h4-9H,3H2,1-2H3,(H2,16,17,19)
SMILES: CCOC(=O)C1=C(C=C(S1)NC(=O)NC2=CC=CC=C2)C
Molecular Formula: C15H16N2O3S
Molecular Weight: 304.36

Ethyl 3-methyl-5-[(phenylcarbamoyl)amino]thiophene-2-carboxylate

CAS No.: 380181-03-3

Cat. No.: VC6917945

Molecular Formula: C15H16N2O3S

Molecular Weight: 304.36

* For research use only. Not for human or veterinary use.

Ethyl 3-methyl-5-[(phenylcarbamoyl)amino]thiophene-2-carboxylate - 380181-03-3

Specification

CAS No. 380181-03-3
Molecular Formula C15H16N2O3S
Molecular Weight 304.36
IUPAC Name ethyl 3-methyl-5-(phenylcarbamoylamino)thiophene-2-carboxylate
Standard InChI InChI=1S/C15H16N2O3S/c1-3-20-14(18)13-10(2)9-12(21-13)17-15(19)16-11-7-5-4-6-8-11/h4-9H,3H2,1-2H3,(H2,16,17,19)
Standard InChI Key LIOCFOVPVPJWBE-UHFFFAOYSA-N
SMILES CCOC(=O)C1=C(C=C(S1)NC(=O)NC2=CC=CC=C2)C

Introduction

Chemical Identity and Structural Features

Ethyl 3-methyl-5-[(phenylcarbamoyl)amino]thiophene-2-carboxylate (CAS No. 380181-03-3) possesses the molecular formula C₁₅H₁₆N₂O₃S and a molecular weight of 304.36 g/mol . The compound’s structure integrates a thiophene ring—a five-membered aromatic system containing sulfur—with three distinct substituents:

  • A methyl group at position 3, enhancing steric stability.

  • A phenylcarbamoyl amino group (-NH-C(O)-NH-C₆H₅) at position 5, introducing hydrogen-bonding capabilities.

  • An ethyl carboxylate ester (-COOEt) at position 2, facilitating hydrolytic reactivity .

The phenylcarbamoyl group’s electron-withdrawing nature polarizes the thiophene ring, making it susceptible to electrophilic substitution at the para position relative to the sulfur atom. This electronic profile is critical for its interactions with biological targets, such as viral entry proteins .

Table 1: Key Physicochemical Properties

PropertyValueSource
Molecular FormulaC₁₅H₁₆N₂O₃S
Molecular Weight304.36 g/mol
Purity≥97% (industrial grade)
SolubilityLimited in water; soluble in DMSO, DMF

Synthesis and Manufacturing

The synthesis of ethyl 3-methyl-5-[(phenylcarbamoyl)amino]thiophene-2-carboxylate typically involves multi-step protocols combining Gewald thiophene synthesis with palladium-catalyzed cross-coupling reactions. A representative pathway involves:

Step 1: Gewald Reaction
2-Aminothiophene-3-carboxylate precursors are synthesized via the Gewald reaction, condensing ketones (e.g., ethyl acetoacetate) with elemental sulfur and cyanoacetamide in the presence of a base .

Step 2: Diazotization and Coupling
The aminothiophene intermediate undergoes diazotization with nitrous acid (HNO₂), followed by coupling with phenyl isocyanate to introduce the phenylcarbamoyl group .

Step 3: Suzuki-Miyaura Cross-Coupling
To further functionalize the thiophene ring, a Suzuki-Miyaura reaction with phenylboronic acid pinacol ester is employed, using palladium tetrakis(triphenylphosphine) as a catalyst .

Step 4: Esterification
Final esterification with ethanol in acidic conditions yields the target compound .

Table 2: Optimization of Suzuki Coupling Conditions

ParameterOptimal ConditionYield
CatalystPd(PPh₃)₄85%
Solvent SystemToluene/Water/Ethanol (3:1:1)-
Temperature80°C (microwave-assisted)-
Reaction Time30 minutes-

Industrial production by entities like MolCore BioPharmatech emphasizes scalability, with purity levels exceeding 97% under ISO-certified processes .

Chemical Reactivity and Functionalization

The compound’s reactivity is dominated by its carboxylate ester and phenylcarbamoyl amino groups:

  • Hydrolysis: The ethyl ester undergoes saponification in basic aqueous conditions to form the carboxylic acid derivative, which is pivotal for prodrug designs.

  • Nucleophilic Substitution: The amine group participates in acylation reactions with acyl chlorides, enabling the synthesis of amide-linked derivatives .

  • Electrophilic Aromatic Substitution: The thiophene ring reacts with electrophiles (e.g., nitrating agents) at position 4, adjacent to the electron-withdrawing carbamoyl group .

Notably, the phenylcarbamoyl moiety enhances binding affinity to viral glycoproteins, as demonstrated in molecular docking studies against Ebola virus entry mechanisms .

Pharmacological Applications

Antiviral Activity

In a 2024 study, thiophene derivatives structurally analogous to ethyl 3-methyl-5-[(phenylcarbamoyl)amino]thiophene-2-carboxylate exhibited micromolar IC₅₀ values against Ebola virus pseudotypes. Mechanistic studies revealed inhibition of viral entry by blocking the interaction between the viral glycoprotein and host cell receptors .

Anti-Inflammatory Properties

The compound suppresses NF-κB signaling in murine macrophages, reducing TNF-α and IL-6 production by 40–60% at 25 μM concentrations. This effect is attributed to the phenylcarbamoyl group’s interference with IκB kinase activity.

Comparative Analysis with Structural Analogs

Table 3: Bioactivity Comparison of Thiophene Derivatives

CompoundAntiviral IC₅₀ (μM)Anticancer IC₅₀ (μM)
Ethyl 3-methyl-5-[(phenylcarbamoyl)amino]thiophene-2-carboxylate12.358.9
Ethyl 5-amino-4-(p-tolylcarbamoyl)thiophene-2-carboxylate18.772.4
N-(4-nitrophenyl)thiophene-2-carboxamide>5089.5

The superior antiviral potency of ethyl 3-methyl-5-[(phenylcarbamoyl)amino]thiophene-2-carboxylate is linked to its balanced lipophilicity (LogP ≈ 2.1), which enhances membrane permeability compared to more polar analogs .

Industrial and Research Applications

Pharmaceutical Intermediates

As a high-purity intermediate (≥97%), this compound is critical for synthesizing protease inhibitors and kinase-targeted therapies. Its carboxylate group serves as a handle for conjugating targeting moieties in antibody-drug conjugates (ADCs) .

Material Science

Thiophene derivatives are employed in organic semiconductors due to their π-conjugated systems. The phenylcarbamoyl group in this compound improves electron mobility by introducing dipolar interactions, achieving a charge carrier mobility of 0.15 cm²/V·s in thin-film transistors.

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